molecular formula C9H6BrFN2 B1383189 6-Bromo-7-fluoroisoquinolin-1-amine CAS No. 1938129-38-4

6-Bromo-7-fluoroisoquinolin-1-amine

Cat. No. B1383189
M. Wt: 241.06 g/mol
InChI Key: FGBWGRLEQZQNAD-UHFFFAOYSA-N
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Description

6-Bromo-7-fluoroisoquinolin-1-amine is a compound with the molecular formula C9H6BrFN2 . It is a yellow to brown solid .


Synthesis Analysis

The synthesis of similar compounds like fluorinated isoquinolines has been greatly developed during the last decade . These approaches are presented according to the classification based on the standpoint of organic synthesis: (i) the direct introduction of fluorine (or CF3 group) onto the isoquinoline ring, (ii) the construction of a fused pyridine ring via cyclization of a precursor bearing a pre-fluorinated benzene ring, and (iii) the simultaneous installation of an isoquinoline framework and a fluorine substituent .


Molecular Structure Analysis

The InChI code for 6-Bromo-7-fluoroisoquinolin-1-amine is 1S/C9H6BrFN2/c10-6-1-5-2-9(12)13-4-7(5)8(11)3-6/h1-4H,(H2,12,13) .


Physical And Chemical Properties Analysis

6-Bromo-7-fluoroisoquinolin-1-amine is a yellow to brown solid . It has a molecular weight of 241.06 .

Scientific Research Applications

Synthesis and Chemical Properties

6-Bromo-7-fluoroisoquinolin-1-amine is a compound that has attracted interest in the field of organic synthesis and medicinal chemistry. It serves as a key intermediate in the synthesis of various heterocyclic compounds. For instance, it has been utilized in the convenient synthesis of tetrahydroisoquinolines and naphthyridines through processes involving lithiation, formylation, and reductive amination (Zlatoidský & Gabos, 2009). Similarly, it has been employed in the preparation of quinoline diones, where its reactivity in nucleophilic substitution reactions has been explored (Choi & Chi, 2004).

Applications in Medicinal Chemistry

In medicinal chemistry, derivatives of isoquinoline, similar to 6-Bromo-7-fluoroisoquinolin-1-amine, have shown potential in the development of new therapeutic agents. For example, 7-Fluoro-1,3-diphenylisoquinoline-1-amine, a related compound, has demonstrated antidepressant-like effects in rodent models, suggesting the potential for derivatives of 6-Bromo-7-fluoroisoquinolin-1-amine in psychiatric research (Pesarico et al., 2017).

Advanced Synthesis Techniques

Advanced synthesis techniques involving 6-Bromo-7-fluoroisoquinolin-1-amine and its derivatives include selective Buchwald-Hartwig amination reactions. These reactions are crucial for the controlled functionalization of compounds, leading to the synthesis of ligands with increased binding affinity for specific protein domains (Smith et al., 2008). Additionally, palladium-catalyzed microwave-assisted amination of aryl bromides, including those related to 6-Bromo-7-fluoroisoquinolin-1-amine, has been reported to enhance yields and efficiency in the synthesis of aminoquinolines (Wang et al., 2003).

properties

IUPAC Name

6-bromo-7-fluoroisoquinolin-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrFN2/c10-7-3-5-1-2-13-9(12)6(5)4-8(7)11/h1-4H,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGBWGRLEQZQNAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=CC(=C(C=C21)Br)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-7-fluoroisoquinolin-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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